N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the pyrrole ring and the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrole-containing molecules. Examples include:
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- N-(2-hydroxyphenyl)acetamide
Uniqueness
N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c27-17-6-3-15(4-7-17)9-10-23-20(28)14-24-21(29)16-5-8-18-19(13-16)30-22(25-18)26-11-1-2-12-26/h1-8,11-13,27H,9-10,14H2,(H,23,28)(H,24,29) |
InChI Key |
RTEDNGGGTQOISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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